molecular formula CHF3O6S3 B14447124 Methanetrisulfonyl trifluoride CAS No. 75533-68-5

Methanetrisulfonyl trifluoride

Cat. No.: B14447124
CAS No.: 75533-68-5
M. Wt: 262.2 g/mol
InChI Key: ULOHMAFOISLKBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methanetrisulfonyl trifluoride is a chemical compound with the molecular formula CHF₃O₆S₃ It is known for its unique structure, which includes three sulfonyl groups attached to a central carbon atom, each bearing a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Methanetrisulfonyl trifluoride can be synthesized through several methods. One common approach involves the reaction of methanetrisulfonyl chloride with a fluorinating agent such as xenon difluoride. The reaction typically occurs under controlled conditions to ensure the complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar fluorinating agents. The process is optimized for yield and purity, often involving multiple purification steps to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Methanetrisulfonyl trifluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles, leading to the substitution of one or more fluorine atoms.

    Oxidation and Reduction: While less common, it can participate in redox reactions under specific conditions.

    Addition Reactions: It can add to multiple bonds in other molecules, forming new compounds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include halogens, nucleophiles, and reducing agents. The reactions often require controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from reactions with this compound depend on the specific reagents and conditions used. For example, reactions with halogens can produce halomethanetrisulfonyl trifluorides, while reactions with nucleophiles can yield substituted derivatives .

Scientific Research Applications

Methanetrisulfonyl trifluoride has several applications in scientific research:

Mechanism of Action

The mechanism by which methanetrisulfonyl trifluoride exerts its effects involves its high reactivity due to the presence of multiple sulfonyl and fluorine groups. These groups can interact with various molecular targets, leading to the formation of new bonds and the modification of existing structures. The pathways involved often include nucleophilic substitution and addition reactions, which are facilitated by the electron-withdrawing nature of the sulfonyl and fluorine groups .

Comparison with Similar Compounds

Similar Compounds

    Methanetrisulfonyl chloride: Similar in structure but with chlorine atoms instead of fluorine.

    Trifluoromethanesulfonic acid: Contains a single sulfonyl group with a fluorine atom.

    Sulfonyl fluorides: A broader class of compounds with varying numbers of sulfonyl and fluorine groups.

Uniqueness

Methanetrisulfonyl trifluoride is unique due to its combination of three sulfonyl groups and three fluorine atoms attached to a central carbon atom. This structure imparts high reactivity and makes it a valuable reagent in various chemical transformations .

Properties

CAS No.

75533-68-5

Molecular Formula

CHF3O6S3

Molecular Weight

262.2 g/mol

IUPAC Name

methanetrisulfonyl fluoride

InChI

InChI=1S/CHF3O6S3/c2-11(5,6)1(12(3,7)8)13(4,9)10/h1H

InChI Key

ULOHMAFOISLKBO-UHFFFAOYSA-N

Canonical SMILES

C(S(=O)(=O)F)(S(=O)(=O)F)S(=O)(=O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.